3-Bromo-1-(triisopropylsilyl)pyrrole
Overview
Description
3-Bromo-1-(triisopropylsilyl)pyrrole is a chemical compound with the molecular formula C13H24BrNSi and a molecular weight of 302.33 g/mol . It is a colorless to light yellow clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is used as a building block in organic synthesis, particularly in the synthesis of 3-substituted pyrroles .
Scientific Research Applications
3-Bromo-1-(triisopropylsilyl)pyrrole has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that the bulky triisopropylsilyl group can lead to substitution at the β-position of the pyrrole ring .
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromo-1-(triisopropylsilyl)pyrrole are currently unknown
Action Environment
It is recommended to store the compound in a cool and dark place, preferably below 15°c . It should also be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
3-Bromo-1-(triisopropylsilyl)pyrrole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in electrophilic substitution reactions, specifically at the β-position, via reaction with various electrophilic reagents such as bromine, iodine, and nitronium ions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to cause skin and eye irritation, indicating its potential impact on cellular integrity and function . Understanding these effects is essential for determining the compound’s safety and efficacy in research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to generate pyrrolic cation radicals during cyclovoltammetric studies highlights its potential for participating in redox reactions and influencing cellular redox states . These mechanisms are vital for elucidating the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. It is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Long-term studies are necessary to fully understand the temporal effects of this compound in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. For instance, it has been reported to cause skin and eye irritation, which could be indicative of its toxicity at higher concentrations . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s participation in electrophilic substitution reactions suggests its involvement in metabolic processes that require such reactions . These interactions are essential for understanding the compound’s metabolic fate and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical factors that determine its efficacy and toxicity. It is known to be moisture-sensitive and should be stored under inert gas to prevent degradation . Understanding its transport and distribution is vital for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its ability to generate pyrrolic cation radicals suggests its potential localization in cellular compartments involved in redox reactions . Understanding its subcellular localization is essential for elucidating its role in cellular processes.
Preparation Methods
The synthesis of 3-Bromo-1-(triisopropylsilyl)pyrrole typically involves the bromination of 1-(triisopropylsilyl)pyrrole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, usually around -78°C . After the reaction, the mixture is warmed to room temperature and purified by column chromatography to obtain the desired product .
Chemical Reactions Analysis
3-Bromo-1-(triisopropylsilyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like m-chloroperbenzoic acid for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-Bromo-1-(triisopropylsilyl)pyrrole can be compared to other similar compounds, such as:
1-(Triisopropylsilyl)pyrrole: This compound lacks the bromine atom and is used as a precursor in the synthesis of this compound.
3-Bromo-1-methyl-1H-1,2,4-triazole: Another brominated heterocycle, but with a different ring structure and applications.
4-Bromo-1H-pyrrole-2-carbonitrile: A brominated pyrrole with a nitrile group, used in different synthetic applications.
The uniqueness of this compound lies in its combination of the bromine atom and the triisopropylsilyl group, which makes it a versatile building block for various synthetic applications .
Properties
IUPAC Name |
(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAUTMPRKBSDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376882 | |
Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87630-36-2 | |
Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Bromo-1-(triisopropylsilyl)pyrrole in organic synthesis?
A1: this compound serves as a valuable building block for synthesizing diverse 3-substituted pyrroles. This compound readily undergoes halogen-metal exchange reactions, specifically with lithium reagents, to generate 3-lithiopyrroles. [, ] These highly reactive intermediates can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the 3-position of the pyrrole ring. [, ] This versatility makes this compound a key compound in constructing complex molecules containing the pyrrole motif.
Q2: Can you provide an example of how this compound is used in the synthesis of natural products?
A2: One notable application is its use in synthesizing Verrucarin E, a natural product with potential biological activity. [] The synthesis leverages the halogen-metal exchange reaction of this compound to incorporate a specific side chain at the 3-position of the pyrrole ring, a crucial step in constructing the Verrucarin E framework. [] This example highlights the utility of this compound in accessing complex natural product structures.
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